1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate
Beschreibung
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 1-(5-ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate , which reflects its structural complexity. The name is derived from its core components:
- A piperidine ring substituted at the 4-position with a methanesulfonate group.
- A pyrimidine moiety substituted with an ethyl group at the 5-position, attached to the piperidine’s nitrogen atom.
The structural representation can be visualized using SMILES notation:CS(=O)(OC1CCN(C2=NC=C(CC)C=N2)CC1)=O.
The InChI code further standardizes its identity:InChI=1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple identifiers across chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1046817-01-9 |
| PubChem CID | 57708402 |
| MFCD Number | MFCD29084721 |
| Synonym | SCHEMBL19434401 |
These identifiers facilitate unambiguous referencing in research and regulatory contexts.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₉N₃O₃S confirms its composition:
- 12 carbon atoms (including ethyl and pyrimidine groups).
- 19 hydrogen atoms (distributed across aliphatic and aromatic regions).
- 3 nitrogen atoms (from pyrimidine and piperidine).
- 3 oxygen atoms (from methanesulfonate).
- 1 sulfur atom (core to the sulfonate group).
The molecular weight is 285.36 g/mol , calculated as follows:
| Element | Count | Atomic Weight (g/mol) | Total (g/mol) |
|---|---|---|---|
| Carbon | 12 | 12.01 | 144.12 |
| Hydrogen | 19 | 1.008 | 19.15 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 3 | 16.00 | 48.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | — | — | 285.36 |
This stoichiometric breakdown aligns with high-resolution mass spectrometry data.
Eigenschaften
IUPAC Name |
[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJKTDJLYEDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of the Piperidin-4-ol Intermediate
A key precursor is 1-(5-ethylpyrimidin-2-yl)piperidin-4-ol. The synthesis of this intermediate typically involves nucleophilic substitution reactions where a piperidine ring is introduced onto the pyrimidine scaffold.
- According to patent WO2012011707A2, the synthesis begins with 5-chloro-4-(piperidin-4-yloxy)pyrimidine derivatives, which undergo substitution with 5-ethylpyrimidin-2-yl moieties to yield 1-(5-ethylpyrimidin-2-yl)piperidin-4-ol analogs.
- The piperidin-4-ol is isolated after purification steps including extraction, washing with aqueous acid/base, drying over anhydrous magnesium sulfate, and silica gel column chromatography.
Methanesulfonylation to Form the Methanesulfonate Ester
The transformation of the piperidin-4-ol to its methanesulfonate ester is achieved through reaction with methanesulfonyl chloride or methanesulfonic anhydride under basic conditions.
- The hydroxy group at the 4-position of the piperidine ring is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the methanesulfonate ester.
- The reaction is typically carried out in an inert solvent like dichloromethane or ethyl acetate at low temperature to moderate temperature to control the reaction rate and minimize side reactions.
- The crude reaction mixture is then washed with aqueous solutions (e.g., 1N HCl and 1N NaOH) to remove impurities and residual reagents, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography to yield the target compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 5-Chloro-4-(piperidin-4-yloxy)pyrimidine + 5-ethylpyrimidin-2-yl | 70-90 | Room temperature, inert atmosphere |
| Methanesulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0-25°C | 80-95 | Controlled temperature, base to scavenge HCl |
| Work-up and purification | Wash with 1N HCl, 1N NaOH, dry over MgSO4, silica gel column chromatography | - | Essential for purity and isolation |
Analytical Characterization Supporting Preparation
- The final compound is characterized by proton nuclear magnetic resonance (^1H NMR) spectroscopy, showing diagnostic chemical shifts corresponding to the ethyl substituent on the pyrimidine ring, the piperidine protons, and the methanesulfonate methyl group.
- For example, ^1H NMR data reported in WO2012011707A2 show multiplets in the aromatic region (7.61-7.28 ppm) and signals corresponding to the methanesulfonate moiety.
- Purity is confirmed by chromatographic methods and elemental analysis.
Alternative Synthetic Routes and Modifications
- Some patents describe variations where the piperidine nitrogen or other positions are protected as tert-butyl carbamates during intermediate steps to improve selectivity and yield, followed by deprotection prior to methanesulfonylation.
- Other substitutions on the pyrimidine ring or different sulfonate esters (e.g., benzenesulfonates) have been explored to modulate biological activity or solubility, but the methanesulfonate ester is favored for its reactivity and stability profile.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Purification Method | Yield Range (%) |
|---|---|---|---|---|
| Formation of piperidin-4-ol | 5-chloro-4-(piperidin-4-yloxy)pyrimidine, 5-ethylpyrimidin-2-yl | Nucleophilic substitution | Extraction, washing, silica gel chromatography | 70-90 |
| Conversion to methanesulfonate | Methanesulfonyl chloride, base (triethylamine) | Esterification (sulfonylation) | Aqueous washes, drying, column chromatography | 80-95 |
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce various substituted piperidines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate has shown promise in several areas of medicinal chemistry:
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. Studies have demonstrated that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. It may help in the treatment of neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival. This is particularly relevant in conditions like Alzheimer's and Parkinson's disease .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Further research is needed to explore its efficacy against specific cancer types .
Biochemical Applications
The biochemical properties of this compound make it suitable for various applications:
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic disorders .
Drug Delivery Systems
Due to its solubility and stability, it can be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs through formulation strategies such as nanoparticles or liposomes .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
The compound’s structural and functional attributes can be compared to other piperidine derivatives and tertiary amines with therapeutic or industrial relevance. Below is a detailed analysis:
Structural Analogues
A. DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
- Structure : Combines a piperidine moiety with a 2,3-dimethylbenzyl group and an indole-pyridine hybrid.
- Activity : Acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
- Key Difference : DMPI lacks the methanesulfonate group, which may reduce its solubility compared to the target compound.
B. CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)
- Structure : Features a chlorophenyl and fluorinated indole system attached to a dimethylbenzyl-piperidine scaffold.
- Activity : Demonstrates enhanced antibacterial synergy with carbapenems .
- Key Difference : The absence of a pyrimidine ring and sulfonate group limits direct structural overlap with 1-(5-ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate.
Functional Analogues
Tert-Butyl 7-Oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Structure : A bicyclic tertiary amine with a ketone and ester group.
- Application : Used in synthetic chemistry for complex heterocycle assembly .
- Key Difference : The lack of a pyrimidine substituent and sulfonate ester reduces its utility in targeted drug delivery compared to the target compound.
Comparative Data Table
Research Findings
- Synthetic Efficiency : The target compound’s 54% yield is comparable to DMPI and CDFII, which are synthesized in moderate yields (50–60%) for antimicrobial screens .
- Pharmacological Potential: Unlike DMPI and CDFII, the target compound’s biological activity remains uncharacterized in the provided literature.
- Commercial Viability : The compound’s availability in milligram-to-gram quantities contrasts with DMPI/CDFII, which are primarily research-grade reagents.
Biologische Aktivität
1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate, with CAS number 1046817-01-9, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉N₃O₃S
- Molecular Weight : 285.36 g/mol
- Structure : The compound features a piperidine ring substituted with a pyrimidine moiety and a methanesulfonate group, which may influence its biological interactions.
Biological Activity Overview
This compound has shown various biological activities that are of significant interest:
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, pyrimidine-based drugs have demonstrated effectiveness against influenza viruses, suggesting that this compound may also possess antiviral activity. In particular, compounds exhibiting low IC50 values in viral replication assays highlight the potential for this compound in antiviral drug development .
Anticancer Activity
The compound's structural characteristics suggest possible anticancer properties. Related compounds have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies on pyrimidine derivatives indicate significant inhibition of MDA-MB-231 (triple-negative breast cancer) cell lines with IC50 values around 0.126 μM . This suggests that this compound could be evaluated for similar effects.
The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it may involve the inhibition of specific enzymes or pathways critical for viral replication or cancer cell survival. For instance, compounds that target matrix metalloproteinases (MMPs) have shown promise in inhibiting metastasis in cancer models .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives:
- Antiviral Studies : A compound structurally similar to this compound demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus, indicating a potential therapeutic application in treating resistant viral infections .
- Cancer Research : In vivo studies involving the administration of pyrimidine derivatives showed a marked reduction in tumor growth and metastasis in mouse models, suggesting that this compound could be beneficial in cancer therapy .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate?
Answer: Use factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example:
- Apply a 2<sup>k</sup> factorial design to screen critical variables .
- Optimize using response surface methodology (RSM) to identify ideal conditions for yield and purity .
- Validate reproducibility with triplicate runs under optimized conditions.
Q. How can HPLC methods be validated for characterizing this compound and its impurities?
Answer: Follow pharmacopeial guidelines for method development:
- Mobile phase preparation : Use methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) in a 65:35 ratio .
- System suitability : Ensure resolution >2.0 between peaks, tailing factor <2.0, and RSD <2% for retention times .
- Impurity profiling : Spike samples with known degradation products (e.g., hydrolyzed derivatives) to confirm specificity .
Q. What are the key stability-indicating parameters for this compound under accelerated storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40–80°C), humidity (75% RH), and acidic/alkaline hydrolysis .
- Stability markers : Monitor methanesulfonate ester hydrolysis (via loss of parent peak) and pyrimidine ring oxidation (new UV-active impurities) .
- Analytical tools : Use HPLC-PDA and LC-MS to track degradation pathways .
Advanced Questions
Q. How can computational modeling predict reaction pathways for modifying the piperidine-pyrimidine scaffold?
Answer:
- Employ density functional theory (DFT) to calculate activation energies for methanesulfonate group substitution or ring functionalization .
- Use molecular dynamics (MD) simulations to assess steric effects of the 5-ethyl group on nucleophilic attack .
- Validate predictions with kinetic experiments (e.g., Arrhenius plots for temperature-dependent reactions) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
Answer:
- Dynamic effects : Analyze temperature-dependent NMR to identify conformational exchange in the piperidine ring .
- Stereochemical assignment : Use NOESY or ROESY to confirm spatial proximity of the ethylpyrimidinyl and methanesulfonate groups .
- Cross-validate with X-ray crystallography or computational conformational analysis .
Q. How does the compound’s stereochemistry influence its pharmacological activity?
Answer:
- Chiral resolution : Separate enantiomers using chiral HPLC (e.g., amylose-based columns) and test in vitro binding assays .
- Docking studies : Compare enantiomer interactions with target receptors (e.g., kinase active sites) using AutoDock or Schrödinger .
- Metabolic stability : Assess stereospecific metabolism in hepatocyte models .
Q. What advanced techniques troubleshoot discrepancies in mass spectrometry (MS) data?
Answer:
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> = 327.1342) and rule out adducts/isobars .
- MS/MS fragmentation : Compare experimental patterns with in silico tools (e.g., CFM-ID) to identify unexpected side products .
- Ion mobility MS : Resolve isomeric impurities by collision cross-section analysis .
Safety and Handling
Q. What safety protocols are critical for handling this compound in a research setting?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
